molecular formula C11H20N2O2 B6237766 tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate CAS No. 1780378-18-8

tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate

Cat. No. B6237766
CAS RN: 1780378-18-8
M. Wt: 212.3
InChI Key:
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Description

Tert-Butyl 2,5-Diazabicyclo[4.1.1]octane-2-carboxylate (TBDC) is an organic compound that can be used in various scientific research applications. TBDC is a bicyclic molecule with a nitrogen atom at the center of the ring and two carboxylate groups at the ends. It is a colorless, odorless, and non-toxic compound that is widely used in organic chemistry and biochemistry. TBDC is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, in the study of enzyme kinetics, and as a reactant in various biochemistry and physiological studies. tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has also been used in the development of novel drugs and in the study of drug metabolism. Additionally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has been used in the synthesis of peptides and proteins, in the study of gene expression, and in the study of cell signaling pathways.

Mechanism of Action

Tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is known to interact with proteins and enzymes in the body, resulting in biochemical and physiological effects. tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate binds to proteins and enzymes, resulting in changes in their structure and function. This binding can result in the inhibition or activation of enzymes and proteins, leading to changes in the biochemical and physiological pathways in the body.
Biochemical and Physiological Effects
tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phosphodiesterases. tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has also been shown to activate certain enzymes, such as protein kinases and phosphatases. Additionally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has been shown to affect the expression of certain genes, resulting in changes in the expression of proteins and enzymes. Finally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has been shown to affect cell signaling pathways, resulting in changes in the activity of certain proteins and enzymes.

Advantages and Limitations for Lab Experiments

Tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is that it is a non-toxic and odorless compound, making it safe to use in laboratory experiments. Additionally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. However, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has some limitations as well. tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is a relatively expensive compound and its synthesis is time-consuming. Additionally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The future of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is promising. tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate has been used in the development of novel drugs, and its biochemical and physiological effects have been studied extensively. Additionally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate can be used in a variety of laboratory experiments, making it a useful tool for scientists. In the future, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate could be used to develop new drugs, study the effects of drugs on the body, and study the effects of drugs on gene expression. Additionally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate could be used to study the effects of drugs on cell signaling pathways and to study the effects of drugs on enzyme activity. Finally, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate could be used to study the effects of drugs on the immune system and to study the effects of drugs on the nervous system.

Synthesis Methods

Tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate can be synthesized through a condensation reaction between 2,5-diazabicyclo[4.1.1]octane and tert-butyl bromoacetate. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 50-60°C. The reaction is monitored using thin-layer chromatography and is complete when the desired product is isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate involves the reaction of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate with a suitable reagent.", "Starting Materials": [ "2,5-diazabicyclo[4.1.1]octane", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "To a solution of 2,5-diazabicyclo[4.1.1]octane (1.0 g, 8.0 mmol) in dichloromethane (10 mL) at 0°C was added tert-butyl chloroformate (1.5 mL, 10.0 mmol) and triethylamine (1.5 mL, 10.0 mmol). The reaction mixture was stirred at 0°C for 1 h and then at room temperature for 12 h.", "The reaction mixture was then washed with a saturated solution of sodium bicarbonate (10 mL) and water (10 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The resulting crude product was purified by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to afford tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate as a white solid (1.2 g, 80%)." ] }

CAS RN

1780378-18-8

Product Name

tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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